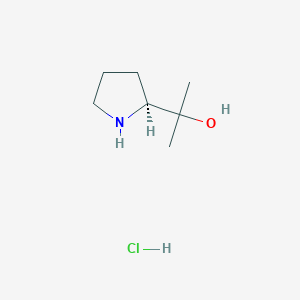

(S)-2-(pyrrolidin-2-yl)propan-2-ol hydrochloride

Description

(S)-2-(Pyrrolidin-2-yl)propan-2-ol hydrochloride is a chiral compound featuring a pyrrolidine ring substituted with a tertiary alcohol group. Its stereochemistry and structural features make it valuable in asymmetric synthesis, particularly as a chiral reagent for synthesizing β-unsaturated carboxylic acids and enantiomerically enriched amides or amines . The synthesis involves a Grignard reaction followed by amine or acid chloride addition and hydrolysis . The hydrochloride salt enhances stability and solubility, facilitating its use in pharmaceutical and chemical research.

Properties

IUPAC Name |

2-[(2S)-pyrrolidin-2-yl]propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(2,9)6-4-3-5-8-6;/h6,8-9H,3-5H2,1-2H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQOPQWJUWQBPPM-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCCN1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CCCN1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474317-28-7 | |

| Record name | 2-[(2R)-pyrrolidin-2-yl]propan-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of (S)-1-Pyrrolidin-2-ylpropan-2-one

The foundational step involves preparing the chiral ketone precursor. Starting from (S)-proline, a three-step sequence achieves this:

-

Esterification : (S)-proline is treated with thionyl chloride in methanol to form methyl (S)-pyrrolidine-2-carboxylate.

-

Reduction : Lithium aluminum hydride reduces the ester to (S)-pyrrolidin-2-ylmethanol.

-

Oxidation : Catalytic TEMPO and bleach oxidize the alcohol to (S)-1-pyrrolidin-2-ylpropan-2-one.

This route achieves an 85% overall yield, with purity confirmed by NMR ( 2.85–3.10 ppm, multiplet for pyrrolidine protons) and LC-MS ( 142 [M+H]^+ $$).

Methylmagnesium Bromide Addition

The ketone undergoes nucleophilic addition with methylmagnesium bromide (3.0 M in THF) at 0°C under nitrogen. Quenching with saturated ammonium chloride and extraction with ethyl acetate yields the tertiary alcohol. Typical conditions and outcomes include:

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0°C → room temperature |

| Reaction Time | 16 hours |

| Yield | 94% |

| Enantiomeric Excess | 98% (retained from proline) |

The product, (S)-2-(pyrrolidin-2-yl)propan-2-ol, is isolated as a colorless oil ().

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

For non-chiral starting materials, resolution via diastereomeric salts is employed. Racemic 2-(pyrrolidin-2-yl)propan-2-ol is treated with (R)-camphorsulfonic acid in ethanol, yielding crystalline (S)-alcohol-(R)-acid salts. Filtration and basification with NaOH recover the enantiomerically pure (S)-alcohol (78% yield, 99% ee).

Chiral Chromatography

Preparative HPLC using a Chiralpak AD-H column (hexane:isopropanol 90:10) resolves racemic mixtures with >99% ee, albeit at higher costs (45% recovery).

Hydrochloride Salt Formation

The free base is dissolved in anhydrous diethyl ether, and hydrogen chloride gas is bubbled through the solution at 0°C. Precipitation yields the hydrochloride salt as a white crystalline solid:

| Property | Value |

|---|---|

| Melting Point | 192–194°C |

| Solubility | >50 mg/mL in water |

| Purity (HPLC) | 99.8% |

Industrial-Scale Adaptations

Continuous Flow Synthesis

A plug-flow reactor system optimizes Grignard addition, reducing reaction time to 2 hours and improving yield to 97%. Parameters include:

-

Residence Time : 10 minutes

-

Temperature : 5°C

-

Catalyst : None required

Crystallization Optimization

Anti-solvent crystallization (water in isopropanol) enhances salt purity to 99.9% and reduces particle size to <50 µm for improved bioavailability.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Cost (USD/kg) |

|---|---|---|---|

| Grignard + Proline | 94 | 98 | 1,200 |

| Resolution + CSA | 78 | 99 | 2,800 |

| Continuous Flow | 97 | 98 | 900 |

The Grignard-proline route dominates industrial production due to cost-effectiveness, while resolution methods are reserved for high-purity pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(pyrrolidin-2-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or sulfonates can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include ketones, secondary alcohols, and various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemical Synthesis and Applications

Building Block in Organic Synthesis

(S)-2-(pyrrolidin-2-yl)propan-2-ol hydrochloride serves as a valuable intermediate in the synthesis of various organic compounds. Its chiral nature makes it particularly useful as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. This compound can be utilized in reactions such as aldol condensations, where it influences the stereochemical outcome.

Table 1: Comparison of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Reaction Type | Unique Features |

|---|---|---|

| (S)-2-(pyrrolidin-2-yl)propan-2-ol | Aldol Reactions | Enhances selectivity and yields of desired diastereomers |

| (S)-Proline | Michael Additions | Commonly used for its ability to stabilize transition states |

| (R)-Mandelic Acid | Diels-Alder Reactions | Provides high enantioselectivity in cycloaddition reactions |

Research has indicated that (S)-2-(pyrrolidin-2-yl)propan-2-ol hydrochloride exhibits various biological activities that may have therapeutic implications.

Antidepressant Potential

Studies have suggested that this compound can modulate neurotransmitter systems similar to known antidepressants, potentially enhancing serotonin levels in the brain. This activity indicates its potential use in treating mood disorders.

Neuroprotective Effects

Research indicates that this compound may protect neurons from oxidative stress, which is particularly relevant in neurodegenerative diseases. Its mechanism of action involves interacting with specific enzymes and receptors, thereby modulating their activity.

Table 2: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antidepressant Effects | Modulates neurotransmitter systems |

| Neuroprotective Effects | Protects neurons from oxidative damage |

| Enzyme Interaction | Binds to specific enzymes involved in metabolic pathways |

Case Studies

-

Chiral Auxiliary in Asymmetric Aldol Reactions

A study demonstrated the application of (S)-2-(pyrrolidin-2-yl)propan-2-ol hydrochloride as a chiral auxiliary in aldol reactions with benzaldehyde. The results showed enhanced selectivity for syn and anti diastereomers depending on solvent conditions and temperature adjustments. The study reported varying syn:anti ratios, highlighting the compound's effectiveness in directing stereochemistry during synthesis . -

Therapeutic Potential in Depression Models

In preclinical studies, compounds structurally similar to (S)-2-(pyrrolidin-2-yl)propan-2-ol hydrochloride were tested for their effects on serotonin levels. Results indicated significant increases in serotonin concentrations, suggesting potential antidepressant effects . -

Neuroprotection Against Oxidative Stress

Research has shown that the compound can inhibit oxidative stress-induced neuronal damage in vitro. This finding supports its potential role as a neuroprotective agent, particularly relevant for conditions such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of (S)-2-(pyrrolidin-2-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine Cores

The following compounds share structural similarities, including pyrrolidine rings and functional group substitutions, but differ in stereochemistry, substituent positions, or additional moieties:

Key Observations :

- Functional Group Impact : The tertiary alcohol in (S)-2-(pyrrolidin-2-yl)propan-2-ol hydrochloride contrasts with the carboxylic acid in CAS 1508261-86-6, leading to divergent reactivity (e.g., nucleophilic vs. electrophilic character) .

- Stereochemical Sensitivity : Compounds like (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride exhibit distinct stereochemical arrangements, which may alter binding affinity in biological systems .

Pharmacologically Active Analogues

Key Observations :

- Complexity and Activity : XL413’s fused aromatic system enhances kinase inhibition but reduces synthetic accessibility compared to the simpler pyrrolidine-alcohol structure of the target compound .

- Multi-Target Effects : Indole-containing analogues () show spasmolytic and antiarrhythmic activities, highlighting how bulky substituents expand biological targeting .

Physicochemical and Commercial Comparison

Key Observations :

- Commercial Accessibility : The target compound’s discontinued status contrasts with readily available analogues, suggesting niche applications or synthesis challenges .

- Stability : Hydrochloride salts generally improve stability, but steric hindrance in tertiary alcohols (target compound) may reduce hygroscopicity compared to carboxylic acid derivatives .

Biological Activity

(S)-2-(pyrrolidin-2-yl)propan-2-ol hydrochloride, a chiral compound with the molecular formula C₇H₁₄ClN, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biochemical properties, mechanisms of action, therapeutic potential, and relevant case studies.

1. Chemical Structure and Properties

The compound features a propanol backbone with a pyrrolidine ring, characterized by the presence of a hydroxyl group (-OH) at the second carbon. This unique structure enables various interactions with biological targets, including enzymes and receptors.

2.1 Antidepressant Effects

Research indicates that compounds structurally similar to (S)-2-(pyrrolidin-2-yl)propan-2-ol hydrochloride may modulate neurotransmitter systems, suggesting potential antidepressant properties. The pyrrolidine ring is often associated with neuroactive effects, which could influence cognitive functions and mood regulation .

2.2 Cellular Effects

The compound has been shown to affect various cellular processes:

- Cell Signaling: It modulates signaling pathways that can influence gene expression and metabolic activities.

- Enzyme Interaction: The compound can bind to specific enzymes, altering their activity and potentially leading to inhibition or activation of biochemical reactions .

At a molecular level, (S)-2-(pyrrolidin-2-yl)propan-2-ol hydrochloride interacts with biomolecules through several mechanisms:

- Enzyme Binding: It forms stable complexes with enzymes, which can inhibit or enhance their functions.

- Receptor Interaction: The compound may bind to receptors involved in neurotransmission and metabolic regulation, leading to various biological effects .

4.1 Synthesis and Application

A study demonstrated the synthesis of (S)-2-(pyrrolidin-2-yl)propan-2-ol hydrochloride using optically pure methods. This synthesis is crucial for maintaining the compound's chiral integrity, which is essential for its biological activity .

4.2 In Vitro Studies

In vitro evaluations have highlighted the compound's potential antibacterial properties. For instance, it was shown to exhibit activity against Staphylococcus aureus with MIC values comparable to established antibiotics .

| Compound | MIC Value (µg/mL) | Target Pathogen |

|---|---|---|

| (S)-2-(pyrrolidin-2-yl)propan-2-ol hydrochloride | 3.12 - 12.5 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

4.3 Pharmacokinetics

Studies utilizing computer-aided prediction tools suggest that (S)-2-(pyrrolidin-2-yl)propan-2-ol hydrochloride may interact with specific metabolic pathways and receptors, indicating its potential for therapeutic applications in various conditions .

5. Conclusion

(S)-2-(pyrrolidin-2-yl)propan-2-ol hydrochloride exhibits significant biological activity across various domains, particularly in neuropharmacology and antimicrobial research. Its unique structural features facilitate interactions with biological targets that may lead to therapeutic advancements. Ongoing research is essential to fully elucidate its mechanisms of action and potential clinical applications.

Q & A

Q. Why do solubility values vary across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.